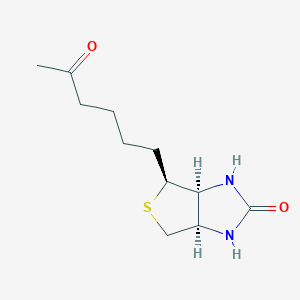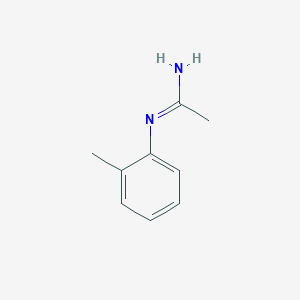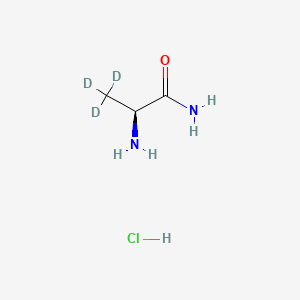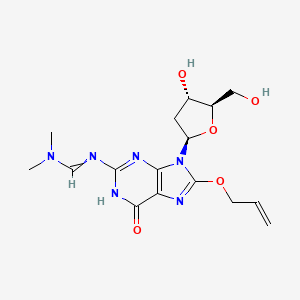
5-Oxohexyl Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production methods for 5-Oxohexyl Biotin are not explicitly detailed in the available literature. Typically, biotin derivatives are produced through chemical synthesis in specialized laboratories and manufacturing facilities that adhere to regulatory guidelines for purity and quality .
Chemical Reactions Analysis
Types of Reactions: 5-Oxohexyl Biotin can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxohexyl Biotin is used as a reference standard for analytical method development and validation. It is also employed in quality control processes for biotin-related products .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It serves as a biochemical tool for labeling and detecting proteins .
Medicine: In medicine, biotin derivatives like this compound are explored for their potential therapeutic applications, including drug delivery systems and diagnostic assays .
Industry: Industrially, this compound is used in the production of biotin-enriched products and supplements. It is also utilized in the manufacturing of biotinylated reagents for various applications .
Mechanism of Action
The mechanism of action of 5-Oxohexyl Biotin involves its role as a coenzyme for carboxylase enzymes. These enzymes are essential for various metabolic processes, including gluconeogenesis, lipogenesis, and fatty acid biosynthesis . The compound facilitates the transfer of carboxyl units and the fixation of carbon dioxide, which are critical steps in these metabolic pathways .
Comparison with Similar Compounds
Biotin: The parent compound, essential for various metabolic functions.
N-Biotinyl Dopamine: A biotin derivative used in biochemical research.
EZ-Link NHS-PEG12-Biotin: A biotinylation reagent with a polyethylene glycol spacer.
Uniqueness: 5-Oxohexyl Biotin is unique due to the presence of the 5-oxohexyl group, which imparts specific chemical properties and reactivity. This modification enhances its utility in analytical and research applications compared to other biotin derivatives .
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9-,10-/m0/s1 |
InChI Key |
YPKZJRGKHXINPU-GUBZILKMSA-N |
Isomeric SMILES |
CC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)







![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)

